Phenethyl acetate

Flavor chemistry Sensory analysis Wine aroma

Phenethyl acetate (2-phenylethyl acetate; CAS 103-45-7; C₁₀H₁₂O₂; MW 164.20 g/mol) is an aromatic ester formed by the condensation of acetic acid and 2-phenylethanol, functioning as a key volatile flavor and fragrance compound with a characteristic sweet, honey, floral, rosy profile. It is classified by the Fragrance Materials Association (FMA) within the aryl alkyl alcohol simple acid esters (AAASAE) structural group.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 103-45-7
Cat. No. B093665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl acetate
CAS103-45-7
Synonyms2-phenethyl acetate
2-phenylethyl acetate
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyMDHYEMXUFSJLGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils, propylene glycol
1 mL in 2 mL 70% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Acetate (CAS 103-45-7) Procurement Specifications and Baseline Identity


Phenethyl acetate (2-phenylethyl acetate; CAS 103-45-7; C₁₀H₁₂O₂; MW 164.20 g/mol) is an aromatic ester formed by the condensation of acetic acid and 2-phenylethanol, functioning as a key volatile flavor and fragrance compound with a characteristic sweet, honey, floral, rosy profile [1]. It is classified by the Fragrance Materials Association (FMA) within the aryl alkyl alcohol simple acid esters (AAASAE) structural group [2]. The compound is regulated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA No. 2857) for use in food applications [3]. Physical properties critical for procurement and handling include a boiling point of 238–239 °C (lit.), a density of 1.032 g/mL at 25 °C, and a vapor pressure of approximately 0.04–0.07 mm Hg at 20–25 °C [1]. Its Log Kow of approximately 2.3–2.6 defines its moderate hydrophobicity and partitioning behavior in formulation systems [4].

Why Generic Aromatic Acetates Cannot Substitute for Phenethyl Acetate Without Functional and Performance Verification


Substituting phenethyl acetate with structurally analogous acetates—such as benzyl acetate (CAS 140-11-4), phenethyl phenylacetate (CAS 102-20-5), or ethyl phenylacetate (CAS 101-97-3)—introduces measurable divergences in sensory threshold, release kinetics, and regulatory standing. In-class compounds share the phenethyl or benzyl backbone but differ critically in acyl chain length and aromatic substitution, which directly alter Log Kow (phenethyl acetate: ~2.3–2.6 [1]; phenethyl phenylacetate: ~3.8 ), substantivity (phenethyl phenylacetate: 400 hours at 20% in DPG [2]), and odor detection thresholds (phenethyl acetate: 250 µg/L; isoamyl acetate: 30 µg/L [3]). These physicochemical disparities preclude direct drop-in replacement without reformulation and revalidation. The evidence below quantifies these functional gaps across the specific dimensions that govern scientific and industrial selection.

Quantitative Differentiation Evidence for Phenethyl Acetate Versus Closest Analogs and Alternatives


Odor Threshold Versus Isoamyl Acetate in Food and Beverage Matrix Assessment

Phenethyl acetate exhibits an odor threshold of 250 µg/L in aqueous solution, providing a rose, fruity, honey character [1]. In direct comparison, isoamyl acetate (CAS 123-92-2) possesses an odor threshold of 30 µg/L, over eight-fold lower [1]. This quantitative difference dictates that isoamyl acetate achieves perceptibility at significantly lower concentrations but delivers a distinct banana note, whereas phenethyl acetate requires higher dosing for equivalent intensity but contributes a floral, rose profile.

Flavor chemistry Sensory analysis Wine aroma

Attractant Efficacy Versus Other Phenethyl Esters in Japanese Beetle Field Trapping

In field trap tests with Popillia japonica (Japanese beetle), mixtures of phenethyl acetate with eugenol (7:3 ratio) were among the most attractive formulations tested, statistically equivalent to phenethyl propionate [1]. In direct quantitative comparison, phenethyl esters with longer acyl chains (C4 butyrate, C5 valerate, C6 hexanoate) and shorter chains (C1 formate) were significantly less attractive. The next best ester among the branched carboxylic acid series captured only approximately 25% as many beetles as phenethyl acetate or phenethyl propionate [1].

Semiochemicals Integrated pest management Entomology

Release Kinetics and Fly Attraction Versus Isoamyl Alcohol and 2-Octanone in Olive Fruit Fly Monitoring

In a four-week study of yeast volatile dispensers for olive fruit fly (Bactrocera oleae), 2-phenethyl acetate loaded in rubber septa demonstrated a statistically significant difference in release ratio compared to isoamyl alcohol and 2-octanone under all conditions tested [1]. Regarding the number of flies attracted by rubber septa, 2-phenethyl acetate yielded significantly better results than septa containing isoamyl alcohol and 2-octanone. In contrast, polypropylene vial dispensers containing these same compounds showed no significant difference in attraction [1].

Dispenser technology Olive fruit fly (Bactrocera oleae) Integrated pest management

Biocatalytic Production Yield Versus Phenethyl Phenylacetate from Renewable L-Phenylalanine Feedstock

In a whole-cell biocatalytic cascade system converting L-phenylalanine to aroma compounds, phenethyl acetate (PEA) was produced at a titer of 13.6 g/L with 83.1% conversion efficiency [1]. In the same bioprocess scheme, phenethyl phenylacetate (PE-PA) was produced by subsequent esterification of biosynthesized phenylacetic acid with 2-phenylethanol, affording 4.6 g/L at 96.3% conversion [1]. Ethyl phenylacetate (Et-PA) was produced at 2.7 g/L with 83.1% conversion [1].

Biocatalysis Green chemistry Natural flavor synthesis

Hydrophobicity (Log Kow) and Substantivity Versus Phenethyl Phenylacetate

Phenethyl acetate exhibits a Log Kow of 2.30–2.57, classifying it as moderately hydrophobic [1]. In contrast, phenethyl phenylacetate (CAS 102-20-5) has a reported Log Kow of approximately 3.8 [2], indicating significantly higher lipophilicity. This quantitative difference in partition coefficient directly translates to a marked divergence in substantivity: phenethyl phenylacetate has a reported substantivity of 400 hours at 20% in dipropylene glycol [3], while phenethyl acetate is recognized for moderate to strong odor strength with considerable tenacity but does not approach 400-hour substantivity [4].

Formulation science Partition coefficient Fragrance substantivity

Analytical Purity Grade Specifications: Food (FCC/FG) Versus Analytical Standard Grade

Commercially available phenethyl acetate is supplied in distinct purity grades that are not interchangeable. The FCC/FG (Food Chemicals Codex/Food Grade) natural variant meets purity specifications of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with an assay of ≥98% and carries Halal and Kosher certifications . In contrast, the analytical standard grade, intended for GC/HPLC calibration and method validation, is supplied at ≥97.0% (GC) purity, is designated neat, and has a defined limited shelf life with an expiry date on the label .

Quality control Analytical chemistry Regulatory compliance

Defined Application Scenarios for Phenethyl Acetate Supported by Comparative Evidence


Floral-Fruity Top and Middle Note in Fine Fragrance and Personal Care Formulations

Given its moderate Log Kow (~2.3–2.6) [1], moderate to strong odor strength [2], and volatility (vapor pressure ~0.04–0.07 mm Hg at 20–25°C) [1], phenethyl acetate is best utilized as a modifier of phenethyl alcohol in rose and lilac compositions where a sweeter, more honeyed, and diffusive profile is desired [2]. The quantitative difference in odor threshold (250 µg/L) compared to isoamyl acetate (30 µg/L) [3] confirms that phenethyl acetate contributes a distinctly floral, honey, and fruity (peach-like) character, rather than the banana note of isoamyl acetate. In procurement, the FCC/FG grade with JECFA compliance and Halal/Kosher certifications is mandated for this application.

Semiochemical Lure Formulation for Japanese Beetle (Popillia japonica) Trapping

The field evidence directly comparing a series of phenethyl esters (C1–C6) demonstrates that phenethyl acetate and phenethyl propionate are the two most attractive esters in 7:3 mixtures with eugenol, outperforming phenethyl butyrate, valerate, formate, and hexanoate by a factor of at least four in trap capture rates [4]. This high degree of specificity mandates the procurement of phenethyl acetate for manufacturing effective lures for Japanese beetle monitoring and control programs. Substitution with a less expensive homolog such as phenethyl butyrate is supported by evidence of significant performance degradation [4].

Sustainable Production of Natural Flavor and Fragrance Compounds via Biocatalysis

For organizations seeking 'natural' designation under regulations such as EC 1334/2008, the biocatalytic production route from L-phenylalanine offers a defined pathway. Comparative bioproduction data show that phenethyl acetate (PEA) can be produced at a titer of 13.6 g/L with 83.1% conversion [5], which is approximately 3× and 5× higher than the titers achievable for phenethyl phenylacetate (4.6 g/L) and ethyl phenylacetate (2.7 g/L), respectively, under the same process conditions [5]. This superior volumetric productivity supports the selection of phenethyl acetate as a more readily scalable and cost-effective target among the natural phenylacetate esters.

Analytical Reference Standard for GC-MS/HPLC Quantitation in Food, Beverage, and Environmental Matrices

Phenethyl acetate analytical standard grade (≥97.0% GC, neat) is the appropriate procurement choice for method development, calibration curve generation, and quality control in analytical laboratories. This application is distinct from industrial flavor/fragrance use, where the FCC/FG grade with full regulatory documentation is required. The analytical standard's specification of ≥97.0% purity by GC is the key selection criterion, ensuring accurate quantitation of phenethyl acetate in complex matrices such as wine, cocoa, cheese, and insect semiochemical emissions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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